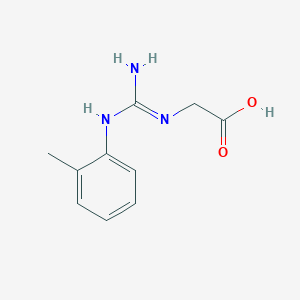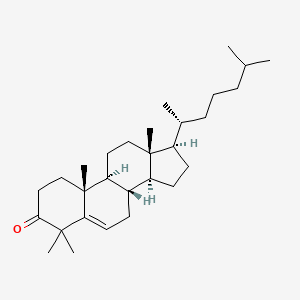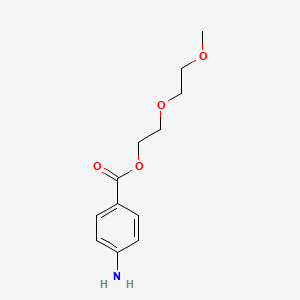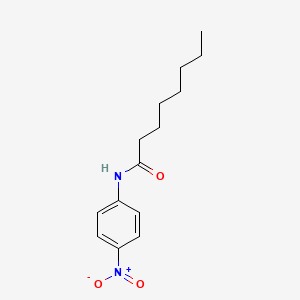![molecular formula C9H12N6 B14158672 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine CAS No. 14393-73-8](/img/structure/B14158672.png)
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring fused to a pyridazine ring, with a piperidine group attached to the tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be carried out under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling azides and other reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: Known for its explosive properties and use in energetic materials.
6-Methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine: A potential booster explosive with good detonation velocities and impact sensitivity.
1,2,3-Triazolo[1,5-b]pyridazine: Used in medicinal chemistry for its inhibitory effects on specific enzymes.
The uniqueness of this compound lies in its combination of a piperidine group with the tetrazolo[1,5-b]pyridazine scaffold, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
14393-73-8 |
|---|---|
Fórmula molecular |
C9H12N6 |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
6-piperidin-1-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H12N6/c1-2-6-14(7-3-1)9-5-4-8-10-12-13-15(8)11-9/h4-5H,1-3,6-7H2 |
Clave InChI |
IFVVBQDCGRLKOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NN3C(=NN=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)




![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)



